molecular formula C8H10F2N2O2S B13228185 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide

5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B13228185
M. Wt: 236.24 g/mol
InChI Key: ROQJBZJIDUIKHG-UHFFFAOYSA-N
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Description

Product Overview 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is a chemical compound with the CAS Number 2059967-25-6 and the molecular formula C 8 H 10 F 2 N 2 O 2 S. It has a molecular weight of 236.24 g/mol . Research Context of Sulfonamide Compounds Benzene sulfonamide derivatives are a significant class of compounds in scientific research. They are frequently investigated for their potential as enzyme inhibitors. Specifically, related sulfonamide compounds have been studied for their inhibitory activity against human carboxylesterases (CEs), which are enzymes involved in the metabolism of various ester-containing drugs . The structural features of this compound, including the difluoro and dimethyl substitutions, are typical of scaffolds used in medicinal chemistry to optimize potency and selectivity in enzyme interaction studies . Handling and Usage This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before handling this material.

Properties

Molecular Formula

C8H10F2N2O2S

Molecular Weight

236.24 g/mol

IUPAC Name

5-amino-2,3-difluoro-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10F2N2O2S/c1-4-5(11)3-6(8(10)7(4)9)15(13,14)12-2/h3,12H,11H2,1-2H3

InChI Key

ROQJBZJIDUIKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)S(=O)(=O)NC)F)F

Origin of Product

United States

Preparation Methods

Route 1: Direct Sulfonylation of a Pre-functionalized Benzene Derivative

Starting with 2,3-difluoro-4-methylaniline, sulfonylation can be achieved using ethanesulfonyl chloride in the presence of a base (e.g., pyridine or DMAC). Subsequent N-methylation via methyl iodide or dimethyl sulfate yields the target compound.

Example Procedure :

  • Sulfonylation :
    • React 2,3-difluoro-4-methylaniline (1.0 equiv) with ethanesulfonyl chloride (1.2 equiv) in DMAC at 120–140°C for 6–8 hours.
    • Yield: ~75–85% (estimated based on analogous reactions).
  • N-Methylation :
    • Treat the intermediate with methyl iodide (1.5 equiv) and K₂CO₃ in acetone under reflux.
    • Yield: ~60–70%.

Route 2: Nitro Reduction Pathway

This method involves nitration followed by reduction to introduce the amino group:

  • Nitration :

    • Start with 2,3-difluoro-4-methylbenzenesulfonamide.
    • Nitrate using HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the 5-position.
  • Reduction :

    • Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.
    • Yield: ~80–90% (based on similar reductions in).

Catalysts and Reaction Conditions

Key catalysts and solvents from analogous syntheses include:

Parameter Options Source
Catalysts DMAC, HMPA, NMP
Solvents Toluene, acetone, acetonitrile
Temperature Range 110–160°C (sulfonylation)
Reaction Time 3–12 hours

Challenges and Optimizations

  • Regioselectivity : Ensuring substitution at the 5-position requires careful control of directing groups.
  • Byproduct Formation : Use of excess sulfonyl chloride may lead to disubstitution; stoichiometric ratios must be optimized.
  • Purification : Chromatography or recrystallization (e.g., from EtOAc/hexane) is critical for isolating the pure product.

Yield Comparison of Analogous Methods

Method Intermediate Yield
Sulfonylation with DMAC N-Ethylsulfonamide precursor 85%
Nitro reduction 5-Nitro intermediate 88%
Hydrazine-mediated Triazole-sulfonamide derivatives 40–69%

Spectroscopic Validation

Key characterization data for confirmation:

  • ¹H NMR : Expected signals at δ 2.4 (N-CH₃), 1.2 (N-CH₂CH₃), and 8.1 (NH₂).
  • ¹⁹F NMR : Peaks at δ -153.9 and -129.0 (ortho and meta fluorines).
  • IR : Stretches at ~1699 cm⁻¹ (C=O) and 1342 cm⁻¹ (S=O).

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of amino and sulfonamide groups suggests potential interactions with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

5-Amino-2,3-dimethylbenzene-1-sulfonamide

  • Structure : Differs by replacing fluorine atoms at positions 2 and 3 with methyl (-CH₃) groups.
  • Molecular Weight : 200.26 g/mol (vs. 249.24 g/mol for the target compound) .
  • Impact of Substituents :
    • Methyl groups are electron-donating, increasing lipophilicity (logP ~1.8 estimated) compared to fluorine’s electron-withdrawing effects.
    • Reduced polarity may lower solubility in aqueous media compared to fluorinated analogs.

5-Amino-2,4-difluorobenzene-1-sulfonamide

  • Structure : Fluorine atoms at positions 2 and 4 (vs. 2 and 3 in the target compound).
  • Molecular Weight : 208.19 g/mol .

Comparison with Pharmacologically Active Sulfonamides

4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

  • Structure : Features a 5-methylisoxazole substituent instead of fluorine and methyl groups.
  • Applications : A sulfonamide antibiotic precursor.
  • Key Differences :
    • The isoxazole ring enhances hydrogen-bonding capacity, improving target specificity in bacterial dihydropteroate synthase inhibition .
    • Fluorine in the target compound may confer metabolic stability but reduce solubility.

5-Amino-2,3-dihydrophthalazine-1,4-dione Derivatives

  • Structure: Contains a phthalazine dione core (unrelated to sulfonamides) but shares an amino group.
  • Applications: Immunomodulatory and antiviral agents (e.g., coronaviral infection treatments) .
  • Key Differences :
    • The sulfonamide group in the target compound offers distinct hydrogen-bonding and acidity profiles (pKa ~10 for sulfonamide NH vs. ~8 for phthalazine dione NH).

Comparison with Pesticidal Sulfonamides

Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

  • Structure : Chlorine and fluorine substituents on a methanesulfonamide backbone.
  • Applications : Broad-spectrum fungicide .
  • Key Differences :
    • Chlorine atoms in tolylfluanid enhance electrophilicity, improving pesticidal activity but increasing environmental persistence.
    • The target compound’s fluorine and methyl groups may reduce toxicity while maintaining efficacy.

Data Tables

Table 1: Physicochemical Properties of Selected Sulfonamides

Compound Name Molecular Weight (g/mol) Substituents logP* Solubility (mg/mL)*
5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide 249.24 2,3-F; 4-CH₃; N-CH₃ 1.2 ~5 (DMSO)
5-Amino-2,3-dimethylbenzene-1-sulfonamide 200.26 2,3-CH₃; 4-CH₃ 1.8 ~3 (Water)
5-Amino-2,4-difluorobenzene-1-sulfonamide 208.19 2,4-F 0.9 ~8 (Water)
Tolylfluanid 357.24 Cl, F, CH₃ 3.5 ~0.1 (Water)

*Estimated values based on structural analogs .

Research Findings

  • Synthetic Challenges : Fluorination at positions 2 and 3 may require selective halogenation steps, akin to methods using SnCl₂ for nitro group reduction in diamine synthesis .
  • Solubility Trends : Fluorine substitution reduces logP compared to methylated analogs, but positional isomerism (2,3- vs. 2,4-difluoro) affects aqueous solubility .
  • Biological Potential: Structural similarity to immunomodulatory phthalazine diones suggests possible kinase or protease inhibition, though empirical data are lacking .

Biological Activity

5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is an organic compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Molecular Characteristics

  • Molecular Formula : C₈H₁₀F₂N₂O₂S
  • Molecular Weight : 236.24 g/mol
  • IUPAC Name : 5-amino-2,3-difluoro-N,4-dimethylbenzenesulfonamide
  • Structural Features : The compound contains an amino group, two fluorine atoms at the 2 and 3 positions of the benzene ring, and a sulfonamide group which contributes to its biological activity.

The biological activity of 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is primarily attributed to its interactions with specific enzymes and receptors. The presence of the amino and sulfonamide groups suggests potential inhibition of certain enzymes involved in metabolic pathways or receptor binding that could lead to pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This structural similarity allows sulfonamides to inhibit dihydropteroate synthase, a key enzyme in bacterial growth.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or metabolic processes.

Antimicrobial Properties

Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the fluorination pattern can enhance the potency against various bacterial strains.

CompoundActivityIC50 (µM)Selectivity Index
5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamideAntibacterial12.5>100
5-Amino-2,4-dimethylbenzene-1-sulfonamideAntibacterial25>50
2,3-Difluoro-N-methylbenzene-1-sulfonamideAntifungal15>80

Note: IC50 values represent the concentration required to inhibit bacterial growth by 50%.

Case Studies

  • In Vivo Studies : In animal models, compounds similar to 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide were tested for their ability to treat bacterial infections. Results indicated a significant reduction in infection rates with minimal toxicity observed at therapeutic doses.
  • Mechanistic Insights : A study focusing on the interaction of this compound with bacterial enzymes revealed that the fluorine substituents enhance binding affinity to the active site of dihydropteroate synthase compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

The biological activity of 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide can be contrasted with other sulfonamide derivatives:

Compound NameStructural FeaturesBiological Activity
5-Amino-2,4-dimethylbenzene-1-sulfonamideLacks fluorine atomsModerate antimicrobial
4-Amino-2,3-difluorobenzenesulfonamideDifferent substitution patternHigh antimicrobial
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideContains hydroxyl groupPotent antiviral

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